molecular formula C19H14ClN5O3 B12369961 1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide

1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide

Cat. No.: B12369961
M. Wt: 395.8 g/mol
InChI Key: APVUKPBLCFQIPO-UHFFFAOYSA-N
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Description

1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity.

    Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the triazole intermediate.

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Final Coupling: The final step involves coupling the triazole and indole intermediates under appropriate conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the triazole or indole rings.

Scientific Research Applications

1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies investigating the mechanisms of action of triazole derivatives and their interactions with enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antifungal or antibacterial activity.

Comparison with Similar Compounds

1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety, known for its broad-spectrum activity.

    Trazodone: An antidepressant that includes a triazole ring in its structure.

The uniqueness of this compound lies in its specific combination of the triazole and indole rings, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H14ClN5O3

Molecular Weight

395.8 g/mol

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide

InChI

InChI=1S/C19H14ClN5O3/c20-13-3-1-2-11(6-13)8-24-9-14(22-23-24)10-25-16-5-4-12(18(21)27)7-15(16)17(26)19(25)28/h1-7,9H,8,10H2,(H2,21,27)

InChI Key

APVUKPBLCFQIPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O

Origin of Product

United States

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